(octahydropentalen-2-yl)methanaminehydrochloride,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(octahydropentalen-2-yl)methanaminehydrochloride,Mixtureofdiastereomers is a chemical compound with the molecular formula C9H17N·HCl. It is a hydrochloride salt of (octahydropentalen-2-yl)methanamine, which is a mixture of diastereomers. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (octahydropentalen-2-yl)methanaminehydrochloride involves the reaction of (octahydropentalen-2-yl)methanamine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The reaction conditions include maintaining a specific temperature and pH to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of (octahydropentalen-2-yl)methanaminehydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and high yield. The product is then purified and packaged for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
(octahydropentalen-2-yl)methanaminehydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced to form different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of (octahydropentalen-2-yl)methanaminehydrochloride include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from the reactions of (octahydropentalen-2-yl)methanaminehydrochloride depend on the type of reaction. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(octahydropentalen-2-yl)methanaminehydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate its effects on biological systems.
Medicine: It is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of (octahydropentalen-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (octahydropentalen-2-yl)methanaminehydrochloride include:
- (octahydropentalen-2-yl)methanamine
- (octahydropentalen-2-yl)methanol
- (octahydropentalen-2-yl)methanone
Uniqueness
(octahydropentalen-2-yl)methanaminehydrochloride is unique due to its specific chemical structure and properties. The presence of the hydrochloride salt form and the mixture of diastereomers contribute to its distinct characteristics, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H18ClN |
---|---|
Molekulargewicht |
175.70 g/mol |
IUPAC-Name |
1,2,3,3a,4,5,6,6a-octahydropentalen-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c10-6-7-4-8-2-1-3-9(8)5-7;/h7-9H,1-6,10H2;1H |
InChI-Schlüssel |
LBFNXMYUMMXCSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(CC2C1)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.